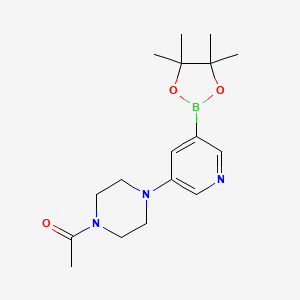
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-Dimethylphenylboronic acid” is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . It has been used in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed Suzuki–Miyaura coupling reactions . For instance, “3,5-Dimethylphenylboronic acid” can be used as a reactant in these reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, “3,5-Dimethylphenylboronic acid” has an average mass of 149.983 Da and a mono-isotopic mass of 150.085205 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “3,5-Dimethylphenylboronic acid” has a molecular formula of C8H11BO2 .
Wissenschaftliche Forschungsanwendungen
Environmental Fate of Parabens
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives in consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the environmental footprint of synthetic compounds and underscores the need for monitoring and managing their release into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring benzoic acid derivative, has garnered interest for its anti-inflammatory properties. It serves as an example of how derivatives of benzoic acid can exhibit significant pharmacological activities. The review of gallic acid's pharmacological activities and mechanisms of action in inflammatory diseases provides a template for exploring the potential health applications of structurally related compounds (Bai et al., 2020).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant capacity of compounds is crucial in evaluating their potential health benefits. A review of analytical methods used in determining antioxidant activity, including those applicable to benzoic acid derivatives, offers insights into the assessment of their reactivity and stability. These methodologies are foundational in evaluating the health implications of various compounds, including potential derivatives of "3-(3,5-Dimethylphenyl)-2-methylbenzoic acid" (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYENBSUVGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689016 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261892-78-7 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)





![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)


![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)